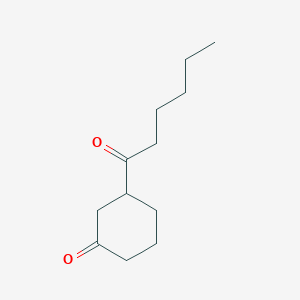

Cyclohexanone, 3-(1-oxohexyl)-

Description

BenchChem offers high-quality Cyclohexanone, 3-(1-oxohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 3-(1-oxohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

143676-04-4 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-hexanoylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h10H,2-9H2,1H3 |

InChI Key |

AZUXRKREUPQODA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1CCCC(=O)C1 |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the study of functionalized cyclic ketones is a cornerstone of synthetic and medicinal chemistry. "Cyclohexanone, 3-(1-oxohexyl)-" belongs to the family of 3-acylcyclohexanones, which are valued as versatile synthetic intermediates. Research in this area is often driven by the need to construct complex molecular architectures, including natural products and pharmacologically active agents. The introduction of an acyl group at the 3-position of a cyclohexanone (B45756) ring provides multiple reactive sites, allowing for a diverse range of subsequent chemical transformations.

Historical Perspective of Cyclohexanone Derivatives in Synthetic Chemistry

The chemistry of cyclohexanone (B45756) and its derivatives has a rich history, fundamentally linked to the development of alicyclic chemistry. researchgate.net Since the early 20th century, cyclohexanones have been pivotal in the exploration of ring conformations and stereochemistry. Landmark reactions, such as the Robinson annulation, have utilized cyclohexanone scaffolds to build polycyclic systems. Over the decades, the focus has expanded to include the stereoselective functionalization of the cyclohexanone ring, enabling the synthesis of increasingly complex and stereochemically defined molecules. The development of methods for the controlled introduction of substituents at various positions on the ring has been a continuous area of research, paving the way for the synthesis of a vast array of compounds. researchgate.netepdf.pub

Significance of the Cyclohexanone, 3 1 Oxohexyl Framework in Chemical Research

The structural framework of "Cyclohexanone, 3-(1-oxohexyl)-" incorporates a β-dicarbonyl-like functionality within a cyclic system. This "1,3-dicarbonyl" motif is a key feature that often imparts unique reactivity and the potential for biological activity. The presence of two carbonyl groups allows for the formation of stable enolates and provides multiple points for electrophilic and nucleophilic attack. This dual reactivity makes such compounds valuable precursors in the synthesis of heterocyclic systems and polyfunctional molecules. The hexanoyl side chain introduces a lipophilic component to the molecule, which could be significant in studies related to molecular interactions and solubility.

Overview of Research Trajectories and Methodological Paradigms

Direct Synthetic Routes to the Cyclohexanone, 3-(1-oxohexyl)- Core

Direct methods aim to construct the 3-acyl cyclohexanone framework in a highly convergent manner, often by forming the crucial carbon-carbon bond at the C-3 position of a pre-existing cyclohexanone ring.

Key Coupling Reactions and Their Mechanistic Investigations

The formation of 3-acyl cyclohexanones can be achieved through several key coupling reactions. A prominent strategy involves the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a cascade inter-intramolecular double Michael addition process has been reported for synthesizing highly functionalized cyclohexanones. beilstein-journals.orgnih.gov In this type of reaction, a Michael donor-acceptor reacts with a suitable partner, leading to a cyclized product with high diastereoselectivity. beilstein-journals.orgnih.gov

Another significant approach is the palladium-catalyzed coupling of cyclohexanone with various partners. ontosight.ai Research has shown that cyclohexanone can react with alcohols in the presence of a Pd/C catalyst and a base like potassium hydroxide (B78521) (KOH) to yield alkylated products. bohrium.com The mechanism for such hydrogen-borrowing reactions typically involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes an aldol-type condensation with the ketone's enolate, followed by hydrogenation of the resulting enone. While this specific example leads to alkylation, modifications of this principle could be envisioned for acylation.

Mechanistically, many of these reactions proceed via the formation of a cyclohexanone enolate intermediate. The regioselectivity of the subsequent alkylation or acylation (i.e., reaction at the C-2 versus the C-6 position) is a critical aspect that requires careful control.

Catalytic Systems and Their Role in Yield and Selectivity

The choice of catalyst is paramount in directing the outcome of the synthesis, influencing both the yield and the stereochemical and regiochemical selectivity.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that, in conjunction with a base like KOH, proves effective in coupling reactions. bohrium.com This system is often solvent-free, with water as the only byproduct, making it a more sustainable option. bohrium.com The catalyst can frequently be recovered and reused, although some loss of activity may be observed. bohrium.com

In cascade reactions, such as the double Michael addition of curcumins with arylidenemalonates, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is employed in a biphasic medium with an aqueous base (e.g., KOH). beilstein-journals.orgnih.gov This system facilitates the reaction between reactants present in different phases, leading to moderate to excellent yields and complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The development of switchable organocatalysts, whose activity can be turned on or off by external stimuli like pH, also presents an advanced strategy for controlling these transformations. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of substituted cyclohexanones.

| Catalyst System | Reaction Type | Key Advantages |

| Pd/C, KOH | Hydrogen-borrowing coupling | Reusable catalyst, solvent-free conditions. bohrium.com |

| Aqueous KOH, TBAB | Cascade Michael Addition | High diastereoselectivity, works in a biphasic medium. beilstein-journals.orgnih.gov |

| Chiral Al(III)-N,N'-dioxide complex | Acyloin Rearrangement | Provides optically active products with high enantioselectivity. organic-chemistry.org |

| Manganese(III) Complexes | C-H Functionalization | Promotes oxidation of C-H bonds under mild conditions. mdpi.comresearchgate.net |

| Iron(III) Complexes | Cyclohexane (B81311) Oxidation | High selectivity for alcohol formation under microwave irradiation. semanticscholar.org |

Regioselective Functionalization Approaches

Achieving regioselectivity—the preferential reaction at one specific site over another—is a significant challenge in the functionalization of symmetric or near-symmetric molecules like cyclohexanone. For 3-substituted cyclohexanones, functionalization can potentially occur at positions C-2 or C-6.

One effective strategy is the use of directing groups. A study on the formylation of 3-substituted cyclohexanones using ethyl formate (B1220265) and sodium hydride demonstrated that the nature of the substituent at the C-3 position could direct the formylation to occur selectively at the C-2 position. tandfonline.com For example, a hydroxymethyl group at C-3 was shown to direct the reaction exclusively to the adjacent C-2 position, preventing any reaction at C-6. tandfonline.com

More advanced methods involve the direct and selective functionalization of unactivated C–H bonds. Chiral manganese catalysts have been developed for the asymmetric C–H hydroxylation of substituted cyclohexanes, showing high regioselectivity for the C-3 position. researchgate.net Similarly, photocatalytic methods have been explored for the α-functionalization of amines, where solvent choice and additives can switch the reaction's regioselectivity. nih.gov An I2/base-catalyzed system has also been reported for the unusual C(sp3)–H chalcogenation at the C-8 position of a cyclohexanone-fused pyridone, highlighting an alternative regioselectivity. acs.org

Indirect Synthetic Pathways via Precursor Modifications

Indirect routes involve the synthesis of a cyclohexanone derivative that is subsequently modified through one or more steps to install the desired 3-(1-oxohexyl) side chain.

Multi-Step Synthesis Strategies from Simpler Building Blocks

Complex cyclohexanone derivatives are often built up from simpler, readily available starting materials through multi-step sequences. A common precursor is 4,4-dimethylcyclohex-2-enone, which can be easily transformed into various 3-substituted cyclohexanones via 1,4-addition reactions. tandfonline.com

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach. A tandem carbene and photoredox-catalyzed process has been developed for a formal [5+1] cycloaddition to synthesize substituted cyclohexanones. nih.gov This method constructs two contiguous C-C bonds and represents a novel strategy for the α-functionalization of ketones under mild conditions. nih.gov Another strategy involves the reaction of β-keto esters with specific zinc reagents to achieve chain extension. organic-chemistry.org

A hypothetical multi-step synthesis for "Cyclohexanone, 3-(1-oxohexyl)-" could start from cyclohexane-1,3-dione. The dione (B5365651) could first be selectively mono-alkylated or protected, followed by a series of reactions to introduce the hexanoyl group at the desired position, and finally deprotection or further modification to yield the target molecule.

Functional Group Interconversions Leading to the Oxohexyl Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another. wikipedia.orglps.org This strategy is crucial for indirect pathways where a precursor molecule bearing a different functional group at the C-3 position is converted into the target 1-oxohexyl group.

For example, a precursor such as 3-carboxymethylcyclohexanone could be synthesized first. The ester group can then be transformed into the desired ketone. A common method for this is the reaction with an organometallic reagent. However, direct reaction with a Grignard or organolithium reagent would likely lead to a tertiary alcohol. A more controlled approach would be to first convert the ester to a Weinreb amide, which can then be treated with a pentyl Grignard reagent (pentylmagnesium bromide) to cleanly afford the 1-oxohexyl ketone.

Alternatively, a Wittig reaction on a 3-formylcyclohexanone precursor could introduce a hexenyl side chain, which could then be selectively oxidized (e.g., via Wacker oxidation or ozonolysis) to give the ketone functionality. Another pathway involves the oxidation of a secondary alcohol. A precursor, Cyclohexanone, 3-(1-hydroxyhexyl)-, could be synthesized via the reaction of 3-formylcyclohexanone with pentylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. sathyabama.ac.in

The table below outlines some relevant functional group interconversions.

| Starting Functional Group | Target Functional Group | Reagents/Reaction Type |

| Ester (-COOR) | Ketone (-COR') | 1. Saponification to -COOH2. Conversion to acid chloride (-COCl)3. Reaction with organocuprate (R'₂CuLi) |

| Aldehyde (-CHO) | Ketone (-COR') | 1. Grignard reaction (R'MgBr)2. Oxidation of resulting secondary alcohol |

| Nitrile (-CN) | Ketone (-COR') | 1. Grignard reaction (R'MgBr)2. Hydrolysis |

| Secondary Alcohol (-CH(OH)R') | Ketone (-COR') | Oxidation (PCC, Swern, Dess-Martin) sathyabama.ac.in |

Stereochemical Control in the Synthesis of Cyclohexanone, 3-(1-oxohexyl)-

Achieving precise control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis. For a molecule like Cyclohexanone, 3-(1-oxohexyl)-, which possesses a stereocenter at the C3 position, the development of stereoselective synthetic methods is paramount for accessing enantiomerically pure forms.

Enantioselective and Diastereoselective Synthetic Methods

The introduction of the 1-oxohexyl group at the C3 position of cyclohexanone can be accomplished through several C-C bond-forming reactions, with the Michael addition and direct acylation of pre-formed enolates or enamines being the most prominent.

Organocatalytic Asymmetric Michael Addition: The asymmetric Michael addition of ketones to α,β-unsaturated acceptors is a powerful tool for the enantioselective formation of C-C bonds. nih.gov In the context of synthesizing 3-acyl cyclohexanones, this can be envisioned as the addition of a cyclohexanone-derived enamine to an α,β-unsaturated ketone. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or proline, are effective organocatalysts for this transformation. acs.orgmdpi.com These catalysts form a chiral enamine intermediate with cyclohexanone, which then reacts with an appropriate Michael acceptor. For the synthesis of Cyclohexanone, 3-(1-oxohexyl)-, a suitable acceptor would be a vinyl ketone. The catalyst directs the approach of the electrophile to a specific face of the enamine, leading to the formation of one enantiomer in excess. nih.gov The diastereoselectivity of these reactions is often high, favoring the syn or anti product depending on the catalyst and reaction conditions. beilstein-journals.org

A plausible reaction pathway involves the formation of a chiral enamine from cyclohexanone and a chiral secondary amine catalyst. This enamine then attacks a suitable α,β-unsaturated electrophile, such as 1-hepten-3-one, in a highly stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion would yield the desired 3-substituted cyclohexanone.

Chiral Auxiliary-Mediated Synthesis: An alternative approach to achieve stereocontrol is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. researchgate.netsigmaaldrich.com For the synthesis of 3-acyl cyclohexanones, a chiral auxiliary can be attached to the cyclohexanone molecule to form a chiral enamine or enolate. researchgate.netsigmaaldrich.com For instance, chiral amines derived from amino acids, such as (S)-prolinol methyl ether, can be used to form chiral enamines of cyclohexanone. maynoothuniversity.ie The subsequent alkylation or acylation of this enamine is directed by the steric and electronic properties of the chiral auxiliary, leading to high diastereoselectivity. The auxiliary can then be cleaved to afford the enantiomerically enriched product.

The following table summarizes representative results for the enantioselective synthesis of 3-substituted cyclohexanones using organocatalytic methods. While specific data for the hexanoyl derivative is not available, these examples with similar substrates illustrate the potential of these methods.

| Catalyst/Auxiliary | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 95 | >99:1 (syn/anti) | 97 (syn) | nih.gov |

| (S)-Proline | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | DMF | 66 | - | 69 | ub.edu |

| Cinchona alkaloid-derived urea | 2-Cyclohexen-1-one | Thiophenol | Toluene | >99 | - | >99 | researchgate.net |

| 1,2-Diphenylethanediamine | Benzylideneacetone | Diethyl malonate | Toluene | 92 | - | 85 | mdpi.com |

Chiral Catalyst Design and Application in Asymmetric Synthesis

The success of asymmetric synthesis heavily relies on the design of effective chiral catalysts. These can be broadly categorized into organocatalysts and metal-based catalysts.

Chiral Organocatalysts: As mentioned, chiral amines and their derivatives are prominent organocatalysts. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a hydrogen-bond donor site, have shown remarkable efficacy. researchgate.net For example, thiourea-based organocatalysts derived from chiral diamines can activate both the nucleophile (enamine) and the electrophile (e.g., a nitroolefin) through hydrogen bonding, leading to highly organized transition states and excellent stereoselectivity. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates.

Chiral Metal Catalysts: Chiral metal complexes are also powerful catalysts for asymmetric transformations. For instance, chiral phosphine (B1218219) ligands can be used in combination with transition metals like palladium or rhodium to catalyze asymmetric acylations or conjugate additions. nih.govdicp.ac.cn Chiral salen-cobalt(III) complexes have been investigated for the stereoselective copolymerization of epoxides, demonstrating their potential for controlling stereochemistry in ring-opening reactions which can be relevant for the synthesis of functionalized cyclohexanes. ajgreenchem.com The design of these catalysts often involves creating a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction.

The development of new chiral catalysts is an active area of research, with a focus on creating more active, selective, and robust catalysts that can operate under mild and environmentally friendly conditions.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cnr.it These principles are increasingly being applied to the synthesis of fine chemicals, including cyclohexanone derivatives.

Development of Environmentally Benign Reagents and Solvents

Environmentally Benign Reagents: Traditional acylation reactions often employ stoichiometric amounts of strong bases and reactive acylating agents like acyl chlorides, which can generate significant waste. sioc-journal.cn Greener alternatives include the use of carboxylic acid anhydrides, such as hexanoic anhydride, which is less corrosive and produces the corresponding carboxylic acid as a byproduct. frontiersin.org Catalytic methods that utilize less toxic and more abundant metals are also being explored. For example, iron-catalyzed reactions are gaining attention as a more sustainable alternative to those using precious metals. cnr.it

Green Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Efforts are being made to replace volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Organocatalytic reactions, such as the Michael addition, have been successfully performed in water. mdpi.com Supercritical carbon dioxide (scCO₂) is another promising green solvent as it is non-toxic, non-flammable, and can be easily removed and recycled. Solvent-free reactions, where the reactants are ground together, often with a solid-supported catalyst, represent an even more sustainable approach, minimizing waste generation. researchgate.nettandfonline.com

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. nih.govacs.orgtandfonline.commdpi.com The synthesis of 1,3-diketones and related heterocyclic compounds has been shown to be highly efficient under microwave irradiation. nih.govtandfonline.com Ultrasound has also been utilized to promote reactions and improve yields.

The following table provides examples of green and energy-efficient synthetic approaches relevant to the synthesis of 3-acyl cyclohexanones and related structures.

| Green/Energy-Efficient Method | Reaction Type | Substrates | Catalyst/Conditions | Yield (%) | Key Advantage | Reference |

| Microwave-assisted | Wolff Rearrangement | 2-Diazo-1,3-cyclohexanedione, Benzylamine | Toluene, 300W | 95 | Rapid reaction time | acs.org |

| Microwave-assisted | Multicomponent Reaction | Aromatic aldehyde, Malononitrile, N-alkyl-2-cyanoacetamide | K₂CO₃, Ethanol, MW | 81-94 | High yield, short reaction time | beilstein-journals.org |

| Solvent-free | Michael Addition | Cyclohexanone, Chalcone | NaOH, Grinding | High | No solvent, mild conditions | researchgate.netsioc-journal.cn |

| Recyclable Catalyst | Pyrido[2,3-d]pyrimidine synthesis | Arylaldehyde, Malononitrile, 4-amino-2,6-dihydroxylpyrimidine | KF-Al₂O₃, Ethanol | Good | Catalyst can be reused | researchgate.net |

| Green Solvent | Friedel-Crafts Acylation | Anisole, Propionic anhydride | [CholineCl][ZnCl₂]₃, MW | 95 | Recyclable solvent/catalyst | dicp.ac.cn |

Carbonyl Group Reactivity Studies

The presence of two carbonyl groups in "Cyclohexanone, 3-(1-oxohexyl)-" is central to its chemical behavior. These groups can undergo a variety of reactions, with their respective reactivities influenced by steric and electronic factors.

Nucleophilic Addition Reactions and Their Scope

The carbonyl carbons in both the cyclohexanone ring and the hexanoyl side chain are electrophilic and thus susceptible to nucleophilic attack. Nucleophilic addition to such 1,3-dicarbonyl compounds can be directed to either carbonyl group, often with a degree of selectivity depending on the nature of the nucleophile and the reaction conditions. ncert.nic.inresearchgate.net Generally, aldehydes are more reactive than ketones in nucleophilic additions; however, in this diketone, the choice between the two ketone groups is more nuanced. ncert.nic.in

The reactivity of the carbonyl group is enhanced under acidic conditions, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. libretexts.org For instance, aldehydes and ketones react reversibly with alcohols in the presence of an acid catalyst to form acetals. libretexts.org In the case of "Cyclohexanone, 3-(1-oxohexyl)-", reaction with two equivalents of an alcohol like methanol (B129727) in the presence of an acid catalyst such as hydrochloric acid would lead to the formation of a dimethyl acetal (B89532) at one or both ketone positions. The relative rates of acetal formation would depend on the steric hindrance around each carbonyl group.

The table below summarizes the expected products from the nucleophilic addition of an alcohol.

Interactive Data Table: Nucleophilic Addition of Methanol

| Reactant | Reagent | Expected Product(s) |

| Cyclohexanone, 3-(1-oxohexyl)- | Methanol (2 equiv.), HCl | 3-(1,1-Dimethoxyhexyl)cyclohexanone and/or 1,1-Dimethoxy-3-(1-oxohexyl)cyclohexane |

Alpha-Proton Reactivity and Enolate Chemistry

The acidity of the α-hydrogens is a key feature of carbonyl compounds, leading to the formation of enolates which are crucial intermediates in many carbon-carbon bond-forming reactions. ncert.nic.inmasterorganicchemistry.com "Cyclohexanone, 3-(1-oxohexyl)-" has three distinct sets of α-protons: those on the cyclohexanone ring at the C-2 and C-4 positions, and those on the hexanoyl side chain at the C-2' position.

The acidity of these protons is significantly increased due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion. ncert.nic.inmasterorganicchemistry.com The protons situated between the two carbonyl groups (at the C-2 position of the cyclohexanone ring) are particularly acidic due to the stabilizing effect of both carbonyls.

The formation of a specific enolate can be controlled under either kinetic or thermodynamic conditions. wikipedia.org Deprotonation at the less hindered site using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically yields the kinetic enolate. wikipedia.orgvanderbilt.edu Conversely, using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate. wikipedia.orgvanderbilt.edu

The table below outlines the conditions for selective enolate formation.

Interactive Data Table: Selective Enolate Formation

| Condition | Base | Expected Major Enolate |

| Kinetic Control (-78 °C) | Lithium Diisopropylamide (LDA) | Deprotonation at the less substituted α-carbon (e.g., C-4 or C-2') |

| Thermodynamic Control (Room Temp) | Sodium Ethoxide (EtONa) | Deprotonation at the most substituted and acidic α-carbon (C-2) |

These enolates are potent nucleophiles and can react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. wikipedia.org

Reactivity of the Hexanoyl Side Chain

The hexanoyl side chain offers its own set of reactive sites, primarily the terminal ketone and the attached alkyl chain.

Reactions Involving the Terminal Ketone

The ketone on the hexanoyl side chain undergoes typical ketone reactions. As with the cyclohexanone carbonyl, it can be a target for nucleophilic addition. The differentiation between the two ketone groups is a key synthetic challenge. Softer nucleophiles tend to favor 1,4-addition in conjugated systems, but in a 1,3-diketone system, the choice is often governed by sterics. rug.nl The less sterically hindered side-chain ketone might be more accessible to bulky nucleophiles.

Furthermore, reactions that are specific to linear ketones can be employed. For example, deacylative transformations can occur where the acyl group is removed and converted into another functional group, such as a pyrazole, through a C-C bond activation process promoted by an iridium catalyst. nih.gov

Transformations of the Alkyl Chain

The entire hexanoyl side chain can be transformed. A classic reaction is the Clemmensen reduction, which reduces a ketone to an alkane using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgorgoreview.com This reaction would convert the hexanoyl group into a hexyl group, yielding 3-hexylcyclohexanone. This method is particularly effective for aryl-alkyl ketones but also works for some aliphatic ketones. wikipedia.organnamalaiuniversity.ac.in The strongly acidic conditions, however, may not be suitable for all substrates. wikipedia.org

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which uses hydrazine (B178648) and a strong base at high temperatures, and is suitable for base-stable compounds. orgoreview.comlibretexts.org

Oxidation and Reduction Chemistry

The oxidation and reduction of "Cyclohexanone, 3-(1-oxohexyl)-" can lead to a variety of valuable products, with the potential for regioselectivity between the two carbonyl groups.

Reduction of the ketone functionalities can yield the corresponding secondary alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce one or both ketone groups. libretexts.org Selective reduction might be achievable by using sterically hindered reducing agents that would preferentially attack the less hindered side-chain ketone.

A particularly interesting oxidative transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid. wikipedia.org For a 3-substituted cyclohexanone, this reaction can be challenging in terms of controlling both regio- and stereoselectivity. rsc.orgrsc.org The reaction involves the migration of one of the α-carbons to an oxygen atom. In "Cyclohexanone, 3-(1-oxohexyl)-", oxidation of the cyclohexanone ring could lead to two different seven-membered lactones, depending on whether the more or less substituted carbon migrates. Similarly, the hexanoyl ketone can be oxidized to form an ester. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. This suggests that the cyclohexyl carbon is more likely to migrate than the primary alkyl group of the side chain. The use of specific catalysts, including enzymes like cyclohexanone monooxygenase, can provide high levels of regioselectivity and enantioselectivity. rsc.orgharvard.edu

The table below illustrates potential products from the Baeyer-Villiger oxidation.

Interactive Data Table: Potential Baeyer-Villiger Oxidation Products

| Oxidizing Agent | Target Carbonyl | Potential Product(s) |

| m-CPBA | Cyclohexanone Ring | 4-(1-Oxohexyl)oxepan-2-one or 3-(1-Oxohexyl)oxepan-2-one |

| m-CPBA | Hexanoyl Ketone | Pentyl 3-oxocyclohexanecarboxylate |

Furthermore, oxidation of the cyclohexanone ring can be achieved under different conditions to yield dicarboxylic acids, which is a process of industrial importance for compounds like adipic acid, a precursor to nylon. researchgate.net

Rearrangement Reactions and Fragmentations

The structure of Cyclohexanone, 3-(1-oxohexyl)- is amenable to various rearrangement and fragmentation reactions, often initiated by light or chemical reagents.

The Baeyer-Villiger rearrangement, as mentioned earlier, is a prime example of a rearrangement reaction applicable to this diketone. The insertion of an oxygen atom next to one of the carbonyl groups leads to the formation of a lactone. adichemistry.com The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon groups, with tertiary carbons migrating more readily than secondary or primary carbons. adichemistry.com Theoretical studies on substituted cyclohexanones have provided insights into the factors controlling this regioselectivity, including steric and electronic effects. researchgate.netrsc.orgrsc.org

Photochemical reactions, such as the Norrish Type I and Type II reactions, are also relevant. A Norrish Type I reaction involves the α-cleavage of the bond between the carbonyl carbon and an adjacent carbon, leading to the formation of two radical fragments. wikipedia.orgslideshare.net For Cyclohexanone, 3-(1-oxohexyl)-, this could occur at either ketone, leading to different fragmentation patterns. The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical intermediate. wikipedia.orgslideshare.net This intermediate can then undergo either cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization). nih.govscispace.com The presence of multiple abstractable γ-hydrogens in Cyclohexanone, 3-(1-oxohexyl)- makes this a complex but potentially useful transformation.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving Cyclohexanone, 3-(1-oxohexyl)- is crucial for controlling their outcomes and optimizing reaction conditions.

The kinetics of the reduction of diketones have also been investigated. For example, the enzymatic reduction of α-diketones by diacetyl reductase from Staphylococcus aureus follows an Ordered Bi-Bi mechanism, with NADH as the leading substrate. nih.gov In the case of metal-ammonia reductions of ketones, kinetic studies have helped to elucidate the role of ion-pairing and the formation of radical anions and dianions. rsc.org

The identification and characterization of reaction intermediates are key to confirming proposed reaction mechanisms. In the Baeyer-Villiger oxidation, the "Criegee intermediate," a tetrahedral intermediate formed by the nucleophilic attack of the peroxy acid on the carbonyl carbon, is a well-established key intermediate. rsc.orgwikipedia.orglscollege.ac.in Its formation and subsequent rearrangement have been supported by isotopic labeling studies. wikipedia.org Spectroscopic techniques, including mass spectrometry, can be employed to detect and characterize intermediates in such reactions. nih.gov

In enzymatic reactions, intermediates such as the flavin C4a-peroxide in cyclohexanone monooxygenase-catalyzed oxidations have been identified through stopped-flow spectrophotometry. nih.gov This intermediate is crucial for the oxygen insertion step. In photochemical reactions, the initially formed excited states and subsequent radical or biradical intermediates are often studied using time-resolved spectroscopic techniques.

Synthesis of Novel Cyclohexanone Analogues with Varied Substitution Patterns

The synthesis of novel analogues of Cyclohexanone, 3-(1-oxohexyl)- often begins with modifications to the core cyclohexanone ring. Standard organic synthesis pathways, including alkylation, acylation, and condensation reactions, are employed to introduce a variety of substituents onto the ring structure. ontosight.ai The strategic placement of functional groups can significantly alter the molecule's properties and reactivity.

One common approach involves starting with substituted 1,3-cyclohexanedione (B196179) precursors. ucl.ac.uk These starting materials can undergo reactions such as Michael additions and Robinson annulations to create more complex fused or bridged bicyclic systems. ucl.ac.uk For instance, a one-pot process reacting substituted 1,3-cyclohexanediones with enals can produce polysubstituted bicyclo[3.3.1]nonane derivatives, which form the core of many biologically active natural products. ucl.ac.uk

More intricate synthetic routes have been developed to produce highly functionalized analogues. An example is the synthesis of the diepoxycyclohexanone antibiotic aranorosin, which involves a multi-step process starting from a cyclohexadienone precursor to build a complex tetracyclic system. psu.edu Another strategy involves derivatizing a pre-formed cyclohexanone. For example, bis-hydroxybenzylidene cyclohexanone can be synthesized via a Stork enamine reaction, which can then be further modified to create novel bis-imino and bis-amino curcuminoid analogues. acs.org

Functionalization Strategies for the Cyclohexanone Ring System

Functionalization of the cyclohexanone ring is key to creating diverse derivatives. The inherent reactivity of the ketone and the adjacent carbons provides multiple avenues for modification.

Standard ketone chemistry allows for:

Oxidation : The ketone functional group can be oxidized to yield carboxylic acids. smolecule.com The ring itself can also be oxidized; for instance, OH-initiated oxidation of cyclohexane can produce cyclohexanol. researchgate.net

Reduction : The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride. smolecule.com

Nucleophilic Substitution/Addition : The carbonyl carbon is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com

Modern synthetic methods offer more advanced strategies. C–H functionalization has emerged as a powerful tool for the direct conversion of C–H bonds into C–C, C–N, or C–O bonds in a selective manner, providing a streamlined route to complex analogues. sigmaaldrich.com For example, manganese compounds have been used to promote the functionalization of cyclohexane into chlorocyclohexane. mdpi.com

Intramolecular reactions of substituted cyclohexenone precursors provide a pathway to complex bicyclic structures. Depending on the substitution pattern and reaction conditions, these precursors can undergo intramolecular 1,4-additions (conjugate additions) or aldol-type reactions to yield bicyclo[4.4.0]decane or bicyclo[3.3.1]nonane derivatives, respectively. pharm.or.jp

A summary of these strategies is presented in the table below.

| Functionalization Strategy | Reagents/Conditions | Product Type | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Ketones | smolecule.com, |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols | smolecule.com, |

| Nucleophilic Substitution | Amines, Alcohols | Substituted cyclohexanones | smolecule.com, |

| C-H Functionalization | Manganese compounds, TCCA | Chloro-cyclohexanes | mdpi.com |

| Intramolecular Cyclization | Lewis acids, 1,2-diols | Bicyclic systems | pharm.or.jp |

Design and Synthesis of Derivatives with Modified Hexanoyl Side Chains

Modifying the hexanoyl side chain is a critical strategy for fine-tuning the molecule's properties. Research has explored variations in chain length, branching, and the incorporation of different functional groups and heteroatoms. nih.gov

Systematic modifications to alkyl side chains have been investigated to probe structure-activity relationships. These modifications include:

Varying Chain Length : Analogues with side chains ranging from shorter ethyl groups to longer pentyl groups have been synthesized to determine the optimal length for specific interactions. nih.gov

Introducing Branching : The introduction of branched alkyl groups, such as isopropyl or 3-methylbutane, explores the impact of steric bulk near the core structure. nih.gov

Incorporating Heteroatoms : To alter polarity, metabolic stability, and hydrogen bonding potential, heteroatoms have been incorporated into the side chain. nih.gov This includes the synthesis of trifluorinated side chains (e.g., 3,3,3-trifluoropropane) and ether-containing side chains. nih.gov Amide groups have also been introduced to establish additional hydrogen-bonding interactions. nih.gov

The synthesis of these modified side chains often involves coupling reactions with appropriate precursors, such as bromoalkyl trifluoromethyl ketones of varying lengths. researchgate.net Another approach involves synthesizing long-chain fatty alcohol derivatives and attaching them to the cyclohexenone ring. mdpi.com These strategies allow for the creation of a diverse library of compounds with systematically altered side chains.

Structure-Reactivity Relationships in Cyclohexanone, 3-(1-oxohexyl)- Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal of medicinal and organic chemistry. For derivatives of Cyclohexanone, 3-(1-oxohexyl)-, structure-activity relationship (SAR) studies have provided crucial insights.

Modifications to both the cyclohexanone core and its side chains can lead to significant changes in activity. For example, in a study of related inhibitors, simplifying a complex aryl-containing side chain to a simple alkyl chain of various lengths led to improved potency, suggesting a size restriction in the binding pocket. nih.gov Further exploration revealed that incorporating oxygen to form ether side chains or adding amide groups could also modulate activity. nih.gov The introduction of a trifluoromethyl group was shown to maintain potency relative to a simple propyl chain. nih.gov

The following table details the SAR for a series of analogues based on a 1-thioxo-2,4-dihydro- smolecule.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]quinazolin-5(1H)-one scaffold, demonstrating how side-chain modifications impact inhibitory activity against the Polo-Box Domain of Polo-like Kinase 1. nih.gov

| Compound | Side Chain (R²) | IC50 (μM) | Key Structural Feature |

| 7 | -(CH₂)₂Ph | 4.38 | Phenyl-containing side chain |

| 20 | -CH₂CH₃ | 1.97 | Shorter alkyl chain |

| 21 | -(CH₂)₂CH₃ | 1.03 | Optimal length alkyl chain |

| 23 | -(CH₂)₄CH₃ | 1.49 | Longer alkyl chain |

| 25 | -CH₂CH₂(CH₃)₂ | 1.35 | Branched alkyl chain |

| 27 | -(CH₂)₂CF₃ | 1.25 | Fluorinated side chain |

| 28 | -(CH₂)₂OCH₃ | 1.34 | Ether-containing side chain |

| 31 | -(CH₂)₂CONH₂ | 3.90 | Amide-containing side chain |

Data sourced from a study on Plk1 PBD inhibitors, illustrating general principles of side-chain modification. nih.gov

Structure-reactivity relationships also govern chemical reactions. In the intramolecular cyclization of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones, the nature of the substituent at the C3-position was found to direct the reaction pathway, determining whether a 1,4-addition or an aldol (B89426) reaction was favored. pharm.or.jp

Incorporation into More Complex Molecular Architectures

Cyclohexanone derivatives, including those related to Cyclohexanone, 3-(1-oxohexyl)-, serve as valuable building blocks in the total synthesis of complex natural products and other significant molecular architectures. Their rigid, three-dimensional structure makes them ideal starting points for constructing stereochemically rich molecules.

Notable examples include:

Steroid Synthesis : The prochiral precursor 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione is a key starting material in the asymmetric synthesis of the Wieland-Miescher ketone, a foundational intermediate in the synthesis of steroids. acs.org

Natural Product Synthesis : The related compound (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone has been utilized in the synthesis of the mycotoxin (–)-vertinolide and subunits of marine polyether toxins. orgsyn.org

Antibiotics : A substituted cyclohexadienone serves as a crucial intermediate in the total synthesis of aranorosin, a complex tetracyclic antibiotic. psu.edu

Biologically Active Scaffolds : Bicyclo[3.3.1]nonane systems, which are readily synthesized from cyclohexanedione derivatives, form the structural core of the polyprenylated acylphloroglucinols (PPAPs), a family of natural products with diverse and potent biological activities. ucl.ac.uk

These examples underscore the strategic importance of the cyclohexanone scaffold as a versatile platform for constructing molecules with significant structural complexity and biological relevance.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Cyclohexanone (B45756), 3-(1-oxohexyl)-. It leverages the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of Cyclohexanone, 3-(1-oxohexyl)-, which features a substituted cyclohexanone ring and a linear acyl chain, can be fully characterized using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons on the cyclohexanone ring would appear as complex multiplets in the δ 1.5-2.8 ppm range. The α-protons to the carbonyl group on the acyl chain (position 2') would be expected around δ 2.4-2.7 ppm, while the terminal methyl group (position 6') would appear as a triplet around δ 0.9 ppm. The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms. The two carbonyl carbons would be the most downfield, typically appearing above δ 200 ppm.

2D NMR Experiments: To definitively assign these signals and confirm the molecular structure, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to trace the connectivity of protons within the cyclohexanone ring and along the hexanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC correlations from the protons at position 2 on the cyclohexanone ring to the carbonyl carbon of the hexanoyl chain (C-1') would confirm the attachment of the side chain to the ring.

Predicted NMR Data for Cyclohexanone, 3-(1-oxohexyl)- The following table presents predicted chemical shifts based on the analysis of cyclohexanone and related long-chain ketones. Actual experimental values may vary depending on solvent and temperature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (C=O, ring) | - | ~211 | C1, C3, C5 |

| 2 | 2.2 - 2.5 (m) | ~42 | C1, C3, C4, C6, C1' |

| 3 | 2.6 - 2.8 (m) | ~50 | C1, C2, C4, C5, C1' |

| 4 | 1.6 - 1.8 (m) | ~25 | C2, C3, C5, C6 |

| 5 | 1.9 - 2.1 (m) | ~27 | C3, C4, C6 |

| 6 | 2.0 - 2.2 (m) | ~41 | C1, C2, C4, C5 |

| 1' (C=O, chain) | - | ~210 | C2', C3' |

| 2' | 2.4 - 2.7 (t) | ~43 | C1', C3', C4' |

| 3' | 1.5 - 1.7 (sextet) | ~24 | C1', C2', C4', C5' |

| 4' | 1.2 - 1.4 (m) | ~31 | C2', C3', C5', C6' |

| 5' | 1.2 - 1.4 (m) | ~22 | C3', C4', C6' |

| 6' | 0.9 (t) | ~14 | C4', C5' |

This is an interactive data table. Click on the headers to sort.

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer detailed insights into the specific conformation and intermolecular packing adopted in the crystalline state. For substituted cyclohexanones, ssNMR is particularly useful for studying the chair conformation of the ring and the orientation (axial vs. equatorial) of substituents.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in ssNMR can differ from those in solution, and these differences can be correlated with specific conformational features, such as torsion angles and intermolecular interactions like hydrogen bonding. Although no specific ssNMR data for Cyclohexanone, 3-(1-oxohexyl)- is publicly available, studies on similar substituted cyclohexanes have demonstrated the power of this technique to distinguish between different polymorphic forms and to characterize the molecular arrangement within a crystal lattice. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Cyclohexanone, 3-(1-oxohexyl)-, with the molecular formula C₁₂H₂₀O₂, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Monoisotopic Mass | 200.14633 u |

This is an interactive data table.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For Cyclohexanone, 3-(1-oxohexyl)-, the fragmentation is expected to be dominated by cleavages adjacent to the two carbonyl groups (α-cleavage) and by McLafferty-type rearrangements.

Key Predicted Fragmentation Pathways:

α-Cleavage at the acyl chain: The most favorable cleavage is expected at the C(1')-C(2') bond, leading to the formation of a pentyl radical and a stable acylium ion.

McLafferty Rearrangement: A γ-hydrogen transfer from the alkyl chain to the carbonyl oxygen (at C-1') can lead to the neutral loss of an alkene.

Ring-based fragmentation: The cyclohexanone ring itself can undergo characteristic cleavages, often initiated by the cleavage of the bonds alpha to the ring carbonyl group.

Predicted Key Fragments in MS/MS Analysis

| m/z (Predicted) | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway |

| 129.0910 | [C₈H₁₃O]⁺ | α-cleavage: Loss of pentyl radical (•C₅H₁₁) from the molecular ion |

| 99.0805 | [C₆H₁₁O]⁺ | Cleavage of the C(3)-C(1') bond |

| 85.0648 | [C₅H₉O]⁺ | Acylium ion from cleavage of the C(2)-C(3) bond in the hexanoyl chain |

| 57.0704 | [C₄H₉]⁺ | Butyl cation from further fragmentation of the hexanoyl chain |

| 55.0542 | [C₄H₇]⁺ | Common fragment from cyclohexanone ring cleavage |

This is an interactive data table. Click on the headers to sort.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing valuable structural information.

For Cyclohexanone, 3-(1-oxohexyl)-, the most prominent features in the vibrational spectra would be the stretching vibrations of the two carbonyl (C=O) groups.

The cyclohexanone carbonyl stretch typically appears in the range of 1710-1725 cm⁻¹.

The acyclic ketone carbonyl stretch (from the hexanoyl group) is expected in a similar region, around 1705-1720 cm⁻¹. The exact positions can be influenced by the local chemical environment and conformation.

The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the cyclohexyl ring and hexanoyl chain would appear in the 2850-3000 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and deformation modes, which are characteristic of the entire molecular structure.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. Therefore, it would be effective for analyzing the C-C backbone of the alkyl chain and the symmetric vibrations of the cyclohexanone ring.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (ring) | ~1715 | Strong |

| C=O Stretch (chain) | ~1710 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| C-C Stretch | 1000 - 1250 | Medium-Weak |

| Ring Breathing Mode | 800 - 950 | Strong |

This is an interactive data table. Click on the headers to sort.

X-ray Crystallography for Precise Solid-State Structure Determination

Research Findings:

While specific crystallographic data for "Cyclohexanone, 3-(1-oxohexyl)-" is not available in the surveyed literature, the analysis of related substituted cyclohexanones provides a strong basis for predicting its solid-state structure. The cyclohexanone ring is expected to adopt a stable chair conformation to minimize steric strain. pressbooks.publibretexts.org The 3-(1-oxohexyl) substituent can theoretically exist in either an axial or equatorial position. However, due to steric hindrance, particularly the 1,3-diaxial interactions that would occur in the axial conformation, the equatorial position is overwhelmingly favored for bulky substituents. pressbooks.publibretexts.orgyoutube.com

The conformation of the flexible 1-oxohexyl side chain would be influenced by crystal packing forces, which seek to achieve the most efficient arrangement of molecules in the crystal lattice. nist.gov Studies on long-chain alkyl ketones indicate that these chains often adopt an extended, all-trans conformation to maximize van der Waals interactions and optimize packing density. nist.gov Intermolecular interactions, such as hydrogen bonding involving the ketone's carbonyl group, would also play a significant role in dictating the final crystal structure.

Illustrative Crystal Data Table:

The following table presents hypothetical, yet plausible, crystallographic data for "Cyclohexanone, 3-(1-oxohexyl)-", based on typical values for small organic molecules.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₂₀O₂ |

| Formula Weight | 196.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.115 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule and are instrumental in assigning the absolute configuration of chiral centers. cas.cz "Cyclohexanone, 3-(1-oxohexyl)-" possesses a chiral center at the C3 position of the cyclohexanone ring, making it an ideal candidate for analysis by these techniques.

Circular Dichroism (CD):

Circular dichroism measures the difference in absorption between left and right circularly polarized light as a function of wavelength. wikipedia.orgdaveadamslab.com The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophores. For ketones like "Cyclohexanone, 3-(1-oxohexyl)-", the carbonyl group (C=O) acts as the primary chromophore, exhibiting a weak n → π* electronic transition around 280-300 nm.

The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of atoms around the carbonyl group. The Octant Rule is an empirical principle used to predict the sign of the Cotton effect for chiral cyclohexanones. slideshare.net This rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. The conformation of the 3-(1-oxohexyl) substituent (axial vs. equatorial) would place its atoms in different octants, leading to a predictable sign for the Cotton effect, thus allowing for the assignment of the R or S configuration at the C3 chiral center.

Optical Rotatory Dispersion (ORD):

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of wavelength. slideshare.netroyalsocietypublishing.orgscribd.com An ORD curve for a chiral molecule will show a characteristic plain curve at wavelengths away from an absorption band and an anomalous curve, which includes a peak and a trough, in the vicinity of a Cotton effect. nih.gov The shape and sign of this anomalous curve are directly related to the CD spectrum and can also be used to determine the absolute configuration of the chiral center. For 3-substituted cyclohexanones, the nature of the ORD curve is highly dependent on whether the alkyl group is in an axial or equatorial position, as this dictates the local chiral environment of the carbonyl chromophore. researchgate.net

Illustrative Chiroptical Data Table:

This table provides representative chiroptical data for one enantiomer of "Cyclohexanone, 3-(1-oxohexyl)-", based on published data for similar chiral ketones.

| Technique | Parameter | Illustrative Value |

| CD | λmax (n → π*) (in Methanol) | 292 nm |

| Molar Ellipticity [θ] | +2500 deg·cm²/dmol | |

| ORD | Peak (in Methanol) | +3500 at 305 nm |

| Trough (in Methanol) | -2000 at 285 nm | |

| Sign of Cotton Effect | Positive |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's behavior. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) has become a popular quantum chemical method for analyzing the structure-property relationships of crystalline and molecular compounds. researchgate.net It is a robust method for investigating the electronic structure of organic molecules, offering a favorable balance between computational cost and accuracy. For a molecule like Cyclohexanone (B45756), 3-(1-oxohexyl)-, DFT can be employed to calculate a wide range of molecular properties.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Vibrational Frequencies: Simulating the infrared (IR) spectrum to help identify characteristic vibrational modes associated with the carbonyl and alkyl groups.

Thermodynamic Properties: Estimating thermodynamic functions such as enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions.

DFT calculations have been successfully used to study the keto-enol tautomerism in various dicarbonyl compounds and cyclohexanone derivatives, providing insights into the relative stability of tautomers in different environments. researchgate.netorientjchem.org Such studies could determine the equilibrium between the keto and potential enol forms of Cyclohexanone, 3-(1-oxohexyl)-.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Cyclohexanone (Note: This table presents representative data that could be obtained for a molecule like Cyclohexanone, 3-(1-oxohexyl)- using DFT at the B3LYP/6-31G(d) level of theory. The values are for illustrative purposes only.)

| Property | Calculated Value | Unit |

| Total Energy | -540.123 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 2.87 | Debye |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. wikipedia.orgdtic.mil These methods provide a rigorous mathematical approximation of the molecular system. dtic.mil The simplest type is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure. wikipedia.org More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF result to incorporate electron correlation effects, yielding higher accuracy. nih.gov

For Cyclohexanone, 3-(1-oxohexyl)-, ab initio methods could be used for:

Benchmarking DFT Results: High-accuracy ab initio calculations can serve as a "gold standard" to validate the results obtained from more computationally efficient DFT methods.

Investigating Excited States: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT), which can be considered within the broader framework of electronic structure theory, are essential for studying the molecule's behavior upon absorption of light.

Precise Energy Calculations: For processes where small energy differences are critical, such as determining the precise rotational barriers of the alkyl side chain, high-level ab initio calculations are indispensable.

The primary trade-off for their high accuracy is a significant increase in computational cost, which often limits their application to smaller molecular systems or requires substantial computing resources. dtic.mil

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

The flexibility of the cyclohexane (B81311) ring and its attached 3-(1-oxohexyl) substituent means the molecule can adopt numerous conformations. The cyclohexane ring itself can exist in chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. youtube.com The presence of a bulky substituent at the 3-position influences the equilibrium between conformers where the substituent is in an axial versus an equatorial position.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can identify the most prevalent low-energy conformations.

Determine Ring Inversion Barriers: The energy required for the cyclohexane ring to flip from one chair conformation to another can be calculated, providing information on the molecule's flexibility.

Analyze Side-Chain Dynamics: The simulation can reveal the preferred orientations and rotational freedom of the 1-oxohexyl group.

For substituted cyclohexanes, the preference for placing a substituent in the equatorial position is well-known to avoid unfavorable 1,3-diaxial interactions. libretexts.orgopenochem.org MD simulations can quantify this preference for the 3-(1-oxohexyl) group and explore how its internal flexibility interacts with the ring's dynamics.

Table 2: Illustrative Conformational Energy Data for a 3-Substituted Cyclohexanone (Note: This table provides hypothetical relative energy values for different conformations of a molecule like Cyclohexanone, 3-(1-oxohexyl)-, as might be determined from MD simulations or static calculations. The chair conformation with an equatorial substituent is set as the reference.)

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 |

| Chair | Axial | 2.1 |

| Twist-Boat | - | 5.5 |

| Boat | - | 6.9 |

The chemical behavior of a molecule is often significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM). nih.govmissouri.edu

For Cyclohexanone, 3-(1-oxohexyl)-, these models can be used to:

Predict Solubility: By calculating the free energy of solvation, it is possible to estimate the molecule's solubility in various solvents like water, ethanol, or nonpolar organic solvents.

Model Solute-Solvent Interactions: Explicit solvent MD simulations can reveal specific interactions, such as hydrogen bonding between the ketone's oxygen atom and protic solvent molecules.

Study Aggregation: In simulations with multiple solute molecules, it is possible to observe and quantify the tendency of Cyclohexanone, 3-(1-oxohexyl)- to self-associate or aggregate in different media.

Studies on other ketones have shown that polar solvents can significantly affect keto-enol equilibria, often stabilizing the more polar tautomer. orientjchem.orgmissouri.edu Computational modeling of solvent effects would be critical to understanding the tautomeric preferences and reactivity of Cyclohexanone, 3-(1-oxohexyl)- in solution.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For Cyclohexanone, 3-(1-oxohexyl)-, this approach could be applied to study reactions such as:

Enolate Formation: Modeling the deprotonation at the α-carbon atoms (positions 2 and 4) to understand the regioselectivity of enolate formation under basic conditions.

Nucleophilic Addition to the Carbonyl: Simulating the attack of a nucleophile on the carbonyl carbon to determine the activation energy and stereoselectivity of the reaction.

Acylation Reactions: Investigating the mechanism of reactions involving the acyl group, such as cleavage or rearrangement, which could be modeled to understand potential synthetic transformations. study.com

The calculation of the transition state structure and its associated activation energy (the energy barrier of the reaction) is key to predicting reaction rates and understanding how catalysts might influence the reaction. DFT is a widely used method for locating transition states and calculating reaction pathways for organic reactions. researchgate.net

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction (Note: This table shows exemplary energy data for a hypothetical nucleophilic addition to Cyclohexanone, 3-(1-oxohexyl)-, as could be calculated using DFT. Energies are relative to the reactants.)

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.4 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of computational chemistry in structure elucidation. For a molecule such as Cyclohexanone, 3-(1-oxohexyl)-, which exists in a tautomeric equilibrium between its keto and enol forms, computational methods can be invaluable in assigning signals and understanding the structural dynamics. nih.gov

The primary method for calculating NMR chemical shifts is through quantum mechanical calculations, most notably Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to compute the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the modeling of the solvent environment, often through a Polarizable Continuum Model (PCM). For β-diketones, it is crucial to perform these calculations for both the keto and enol tautomers to understand the NMR spectrum, as the equilibrium between these forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each. nih.govresearchgate.net

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for the major enol form of Cyclohexanone, 3-(1-oxohexyl)-, based on typical values for similar structural motifs found in related β-diketones and substituted cyclohexanones. These values are illustrative of what a DFT/GIAO calculation might yield.

Table 1: Predicted NMR Chemical Shifts for Cyclohexanone, 3-(1-oxohexyl)- (Enol Form)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 198.5 | - | - |

| C2 | 101.2 | H2 | 4.9 |

| C3 | 185.4 | - | - |

| C4 | 31.5 | H4a, H4b | 2.3, 2.1 |

| C5 | 22.8 | H5a, H5b | 1.8, 1.7 |

| C6 | 29.7 | H6a, H6b | 2.2, 2.0 |

| C1' | 205.1 | - | - |

| C2' | 40.2 | H2'a, H2'b | 2.5, 2.5 |

| C3' | 24.5 | H3'a, H3'b | 1.6, 1.6 |

| C4' | 31.8 | H4'a, H4'b | 1.3, 1.3 |

| C5' | 22.6 | H5'a, H5'b | 1.3, 1.3 |

| C6' | 14.1 | H6'a, H6'b, H6'c | 0.9 |

Note: These are representative values and the actual computed values would vary based on the level of theory, basis set, and solvent model used.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are mathematical models that aim to predict the reactivity or physical properties of a chemical compound based on its molecular structure. nih.govnih.govnih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For a class of compounds like substituted cyclohexanones, QSPR can be used to predict properties such as boiling point, solubility, or chromatographic retention times. Similarly, QSRR models can predict reaction rates or equilibrium constants.

The development of a QSRR/QSPR model for a series of compounds including Cyclohexanone, 3-(1-oxohexyl)- would involve the following steps:

Data Set Compilation : A set of structurally related compounds with known experimental values for the property of interest is gathered.

Descriptor Calculation : For each molecule in the data set, a wide range of molecular descriptors are calculated. These can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors : Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors : Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property.

Model Validation : The predictive power of the model is assessed using statistical metrics and validation techniques, such as cross-validation and external test sets.

For β-diketones, QSAR (a subset of QSRR) models have been used to correlate structural features with biological activities, such as antimicrobial or anticancer effects. nih.gov For instance, descriptors related to the electronic properties of the diketone moiety and the lipophilicity of the side chains could be crucial.

Below is an illustrative example of a hypothetical QSPR model for predicting a property (e.g., a biological activity score) for a series of 3-acyl-cyclohexanones, including Cyclohexanone, 3-(1-oxohexyl)-.

Table 2: Hypothetical QSPR Model for 3-Acyl-Cyclohexanones

| Compound | LogP (Descriptor 1) | Molecular Surface Area (Ų) (Descriptor 2) | Predicted Activity Score |

|---|---|---|---|

| 3-acetyl-cyclohexanone | 1.5 | 150 | 4.2 |

| 3-propionyl-cyclohexanone | 2.0 | 165 | 4.8 |

| 3-butyryl-cyclohexanone | 2.5 | 180 | 5.4 |

| Cyclohexanone, 3-(1-oxohexyl)- | 3.5 | 210 | 6.6 |

Hypothetical QSPR Equation: Predicted Activity = 0.5 * (LogP) + 0.02 * (Molecular Surface Area) + 1.05

Note: The equation and descriptor values are for illustrative purposes to demonstrate the principle of QSPR modeling.

Academic and Industrial Applications Excluding Clinical/safety/biological Activity

Utility as a Synthetic Building Block in Organic Synthesis

The structure of Cyclohexanone (B45756), 3-(1-oxohexyl)-, featuring a ketone on the cyclohexane (B81311) ring and another in the hexanoyl side chain, presents multiple reactive sites. This duality would theoretically make it a valuable intermediate in various synthetic pathways.

Precursor in Total Synthesis of Complex Molecules

Substituted cyclohexanones are common starting materials or key intermediates in the total synthesis of natural products and other complex organic molecules. The presence of the 3-(1-oxohexyl) group could offer a strategic handle for the construction of intricate carbon skeletons. For instance, the two carbonyl groups could be selectively manipulated to introduce new stereocenters or to build fused or spirocyclic ring systems, which are common motifs in bioactive natural products.

Intermediate in the Preparation of Advanced Fine Chemicals

The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. Cyclohexanone, 3-(1-oxohexyl)- could serve as a precursor to a variety of such chemicals. For example, reactions targeting the ketone functionalities, such as reductive amination, could lead to the synthesis of specialized amines or amides. Furthermore, the α-carbons to the carbonyl groups are amenable to a range of C-C bond-forming reactions, allowing for the elaboration of the molecule into more complex structures with potential applications in fragrances, agrochemicals, or specialty additives.

Applications in Materials Science

While no specific applications of Cyclohexanone, 3-(1-oxohexyl)- in materials science have been documented, its structure suggests potential roles in polymer chemistry and the synthesis of functional materials.

Monomer or Precursor in Polymer Chemistry

The dicarbonyl nature of the molecule could, in principle, allow it to act as a monomer in polymerization reactions. For example, it could potentially undergo condensation polymerization with diamines or diols to form polyamides or polyesters, respectively. The cyclohexyl ring would impart rigidity to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties.

Synthesis of Functional Materials

The reactivity of the carbonyl groups could be exploited to attach this molecule to surfaces or to incorporate it into larger functional systems. For instance, it could be a building block for the synthesis of specific liquid crystals or be used to modify the properties of existing materials by introducing its specific chemical functionalities.

Role as a Precursor for Ligands or Catalysts

The 1,3-dicarbonyl-like functionality (or a derivative thereof) within Cyclohexanone, 3-(1-oxohexyl)- is a common structural motif in the design of chelating ligands for metal catalysts. By forming a stable complex with a metal ion, the resulting organometallic compound could exhibit catalytic activity for a variety of organic transformations. The specific nature of the hexanoyl side chain could influence the solubility and steric environment of the catalytic center, potentially tuning its reactivity and selectivity.

Industrial Intermediates in Chemical Manufacturing Processes

Cyclohexanone, 3-(1-oxohexyl)-, with the chemical formula C₁₂H₂₀O₂, serves as a significant, albeit often transient, intermediate in various chemical manufacturing processes. While not typically isolated as a final product for commercial sale, its structural features as a 1,5-diketone make it a pivotal component in the synthesis of more complex molecules, particularly in the formation of substituted cyclic compounds. Its primary role in industrial applications is to act as a precursor, enabling the construction of intricate carbon skeletons through well-established reaction pathways.

The industrial utility of Cyclohexanone, 3-(1-oxohexyl)- is intrinsically linked to two fundamental and widely employed synthetic strategies: the Michael addition (and its variants like the Stork enamine acylation) for its formation, and the intramolecular aldol (B89426) condensation for its subsequent transformation. These processes are foundational in organic synthesis for their reliability and efficiency in forming carbon-carbon bonds and constructing ring systems.

Formation as a Michael Adduct Intermediate

In industrial synthesis, 1,5-dicarbonyl compounds such as Cyclohexanone, 3-(1-oxohexyl)- are commonly formed via a conjugate addition reaction, famously known as the Michael addition. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).

One primary route to Cyclohexanone, 3-(1-oxohexyl)- involves the reaction of a cyclohexanone-derived nucleophile with an α,β-unsaturated ketone. Specifically, cyclohexanone can be deprotonated with a base to form its enolate, which then acts as the Michael donor. This enolate attacks a suitable six-carbon α,β-unsaturated ketone, such as 1-hexen-3-one, at the β-carbon. The subsequent protonation of the resulting enolate yields the 1,5-diketone structure of Cyclohexanone, 3-(1-oxohexyl)-.

An alternative and often more controlled industrial method for achieving this transformation is the Stork enamine synthesis. In this process, cyclohexanone is first reacted with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. This enamine then reacts with an acyl halide, such as hexanoyl chloride, in a process known as Stork acylation. The resulting iminium salt is subsequently hydrolyzed to afford the final 1,5-diketone product, Cyclohexanone, 3-(1-oxohexyl)-. This method is advantageous as it often proceeds under milder conditions and minimizes side reactions like polyalkylation.

Table 1: Illustrative Formation Pathways for Cyclohexanone, 3-(1-oxohexyl)-

| Reaction Type | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Reagents | Intermediate Product |